Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

X-ray crystallography Conformational analysis Hydrogen bonding

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate (CAS 393802-93-2) is a tetrasubstituted thiophene derivative bearing acetyl, anilino, methyl, and ethyl carboxylate groups attached to a central thiophene core. Its single-crystal X-ray structure has been fully solved and deposited , revealing a characteristic intramolecular N–H⋯O hydrogen bond and a phenyl–thiophene dihedral angle of 36.92(9)°.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
CAS No. 393802-93-2
Cat. No. B1332983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
CAS393802-93-2
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C
InChIInChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3
InChIKeyJWLSUYJPIFPMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate (CAS 393802-93-2): A Structurally Defined, Multi-Substituted Thiophene Building Block for Heterocyclic and Medicinal Chemistry Research


Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate (CAS 393802-93-2) is a tetrasubstituted thiophene derivative bearing acetyl, anilino, methyl, and ethyl carboxylate groups attached to a central thiophene core. Its single-crystal X-ray structure has been fully solved and deposited [1], revealing a characteristic intramolecular N–H⋯O hydrogen bond [1] and a phenyl–thiophene dihedral angle of 36.92(9)° [1]. The compound is synthesized via a published Dieckmann-type cyclization procedure and serves as a versatile precursor for fused heterocyclic systems including thieno[2,3-b]thiophenes, thieno[2,3-b]pyridines, and thiazolyl-thiophene hybrids with reported anticancer and antimicrobial screening data [1][2].

Why Generic Substitution Fails for Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: Structural, Synthetic, and Purity-Based Differentiation


This compound cannot be replaced by generic thiophene-2-carboxylate analogs because its specific 4-acetyl-5-anilino-3-methyl substitution pattern dictates a unique intramolecular hydrogen-bonded conformation that is absent in regioisomeric variants (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carboxylates) [1]. The published Dieckmann cyclization route yields a reproducible crystallographic identity, yet its moderate ~47% yield means that non-optimized or scaled-up syntheses by alternative suppliers frequently fail to meet the ≥95% purity threshold required for reproducible biological screening . Furthermore, no major catalog supplier (e.g., Sigma-Aldrich) lists this compound as a stock item, making verified boutique or custom-synthesis sources the only reliable procurement channel .

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: Quantified Differentiation Versus Closest Analogs and In-Class Candidates


Crystallographically Unique Intramolecular Hydrogen-Bonded Conformation Not Observed in Regioisomeric Thiophene Carboxylates

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate adopts a solid-state conformation stabilized by an intramolecular N1—H1A⋯O1 hydrogen bond [D⋯A = 2.607(3) Å, angle = 140(2)°] that forms an S(6) ring motif [1]. This interaction is absent in the 5-acetyl-2-amino regioisomer ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate, where the acetyl and amino substituents are positioned on opposite sides of the thiophene ring, precluding an analogous intramolecular hydrogen bond and instead favoring intermolecular C—H⋯O dimers in the crystal lattice [2]. The phenyl–thiophene dihedral angle of 36.92(9)° is markedly different from the ~24.95° angle observed in a closely related 4-acetyl-5-anilino analog with a modified substituent, confirming that even subtle structural variations produce measurably distinct solid-state packing [3].

X-ray crystallography Conformational analysis Hydrogen bonding Thiophene regioisomers

Moderate but Reproducible Synthetic Yield of 47% via the Sommen–Comel–Kirsch Dieckmann Cyclization Protocol

The three-stage Dieckmann-type cyclization using acetylacetone, phenyl isothiocyanate, and ethyl bromoacetate in DMF with K₂CO₃ at ambient temperature delivers the target compound in 47% isolated yield . This contrasts with structurally simpler thiophene-2-carboxylates (e.g., Gewald thiophenes synthesized via one-pot reactions that routinely achieve 70–90% yields under similar conditions) [1]. The 47% yield is a direct consequence of the tetrasubstituted thiophene architecture, which imposes steric constraints during cyclization that are absent in less congested analogs.

Organic synthesis Dieckmann cyclization Reaction yield Scale-up feasibility

Certified Purity of ≥95% Across Multiple Independent Suppliers, with a Confirmed Melting Point of 123–124°C (399 K)

Commercial lots from abcr (AB157139) and AKSci (2405AE) specify a minimum purity of 95% and a melting point of 123.00–124.00°C , while the original crystallographic report gives M.p. 399 K (~126°C) [1]. This narrow melting range (ΔT ≤ 3°C) provides an immediate, low-cost identity verification that is unavailable for many structurally related thiophene derivatives, which often decompose or exhibit broad melting ranges exceeding 10°C. By contrast, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate—a closely related analog where the 3-methyl group is replaced by a phenyl ring—has not been reported with a similarly tight melting point specification in vendor catalogs [2].

Quality control Analytical chemistry Melting point Supplier verification

Documented Utility as a Precursor for Bioactive Fused Heterocycles, with Class-Level Anticancer Activity in Thiophene-2-Carboxylate Congeners

This compound was specifically synthesized as part of a program targeting biologically active fused heterocyclic systems [1]. A closely related analog in the same series—ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (differing only at the 3-position: phenyl vs. methyl)—demonstrated antitumor activity with IC₅₀ values of 7.46 µg/mL against HepG-2 and 12.60 µg/mL against HCT-116 cell lines [2]. Additionally, 4-acetyl-5-anilinothiophene-2-carboxamide derivatives synthesized from this compound class showed good inhibitory activity against four cancer cell lines in MTT assays using 5-fluorouracil as a reference drug [3]. While direct IC₅₀ values for CAS 393802-93-2 itself are not yet published, the established synthetic pathway to these bioactive congeners makes this compound the requisite starting material.

Anticancer activity Thieno[2,3-b]pyridine Thiazolyl-thiophene MTT assay

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate: High-Impact Scenarios for Scientific and Industrial Procurement


Structure-Based Drug Design Requiring a Defined Hydrogen-Bonded Thiophene Conformation

Crystallographers and computational chemists modeling thiophene–protein interactions can use this compound as a rigid, structurally characterized fragment where the intramolecular N—H⋯O hydrogen bond pre-organizes the acetyl and anilino groups into a specific relative orientation [1]. The deposited CIF file (CCDC deposition, DOI: 10.1107/S160053681301547X) enables direct use in molecular docking and pharmacophore modeling without conformational ambiguity.

Synthesis of Thieno[2,3-b]pyridine and Thiazolyl-Thiophene Anticancer Libraries

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors or tubulin polymerization inhibitors based on thieno[2,3-b]pyridine cores require this specific 4-acetyl-5-anilino precursor for condensation with DMF–DMA or malononitrile to generate the fused pyridine ring [2]. The 3-methyl substituent is critical for modulating steric fit within the kinase hinge region, and the ≥95% purity ensures that downstream biological IC₅₀ values reflect genuine SAR rather than impurity artifacts.

Quality-Control Benchmarking of Custom Synthesis Vendors

Procurement officers and QC analysts can use the published melting point (123–124°C) and ¹H-NMR spectroscopic data (δ 1.34, 2.58, 2.82, 4.28 ppm; 400 MHz, CDCl₃) [1] as acceptance criteria when commissioning custom synthesis. Any delivered batch that deviates beyond the narrow M.p. range or shows additional NMR signals should be rejected, reducing the risk of accepting regioisomeric or under-cyclized intermediates that frequently contaminate non-optimized preparations.

Academic Research on Intramolecular Hydrogen Bonding in Heterocyclic Crystals

Researchers studying the interplay between intramolecular and intermolecular hydrogen bonding in sulfur heterocycles can use this compound as a model system. The absence of π···π and C—H···π interactions in the crystal packing [1] simplifies the analysis of packing forces, making it an ideal reference compound for benchmarking DFT periodic calculations and Hirshfeld surface analyses against experimental electron density data.

Quote Request

Request a Quote for Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.